Ethyl 2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetate
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Overview
Description
Ethyl 2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetate is a heterocyclic compound that features both imidazole and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, particularly at the C-2 position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly as an inhibitor of certain enzymes involved in cancer cell proliferation.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetate involves its interaction with specific molecular targets. For instance, in its anticancer activity, the compound may inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways that regulate cell division and survival. The inhibition of these enzymes can lead to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Imidazo[2,1-b][1,3,4]thiadiazole derivatives: These compounds share the core structure and exhibit similar biological activities.
2-Amino-5-methyl-1,3,4-thiadiazole: A precursor in the synthesis of the target compound.
Ethyl bromoacetate: Another precursor used in the synthesis.
Uniqueness: Ethyl 2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H11N3O2S |
---|---|
Molecular Weight |
225.27 g/mol |
IUPAC Name |
ethyl 2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetate |
InChI |
InChI=1S/C9H11N3O2S/c1-3-14-8(13)4-7-5-12-9(10-7)15-6(2)11-12/h5H,3-4H2,1-2H3 |
InChI Key |
FZYFTXVNJYJCGC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN2C(=N1)SC(=N2)C |
Origin of Product |
United States |
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